molecular formula C11H16N2O4S B5037267 N-(1-methylbutyl)-4-nitrobenzenesulfonamide

N-(1-methylbutyl)-4-nitrobenzenesulfonamide

Cat. No. B5037267
M. Wt: 272.32 g/mol
InChI Key: NCEYXYKIBWQTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylbutyl)-4-nitrobenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. It is commonly used in scientific research for its various applications.

Scientific Research Applications

N-(1-methylbutyl)-4-nitrobenzenesulfonamide is commonly used in scientific research for its various applications. It is used as a reagent in the synthesis of various compounds. It is also used as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Additionally, it is used as a tool to study the structure and function of carbonic anhydrase.

Mechanism of Action

N-(1-methylbutyl)-4-nitrobenzenesulfonamide exerts its inhibitory effect on carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions, which results in the accumulation of carbon dioxide in the body.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by N-(1-methylbutyl)-4-nitrobenzenesulfonamide results in various biochemical and physiological effects. It causes a decrease in the production of bicarbonate ions, which results in a decrease in the pH of the blood. This decrease in pH can lead to various physiological effects such as respiratory acidosis, metabolic acidosis, and renal tubular acidosis.

Advantages and Limitations for Lab Experiments

N-(1-methylbutyl)-4-nitrobenzenesulfonamide has various advantages and limitations for lab experiments. One of the advantages is its high potency as a carbonic anhydrase inhibitor. This makes it a useful tool for studying the structure and function of carbonic anhydrase. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are various future directions for the use of N-(1-methylbutyl)-4-nitrobenzenesulfonamide in scientific research. One future direction is the development of more potent and selective carbonic anhydrase inhibitors. Another future direction is the study of the role of carbonic anhydrase in various physiological processes such as acid-base balance regulation, bone resorption, and tumor growth. Additionally, the use of N-(1-methylbutyl)-4-nitrobenzenesulfonamide in the development of new drugs for the treatment of various diseases such as glaucoma and epilepsy is a promising future direction.
Conclusion:
In conclusion, N-(1-methylbutyl)-4-nitrobenzenesulfonamide is a useful tool in scientific research for its various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The continued study and development of N-(1-methylbutyl)-4-nitrobenzenesulfonamide will lead to a better understanding of the role of carbonic anhydrase in various physiological processes and the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(1-methylbutyl)-4-nitrobenzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-amino-3-methylbutane in the presence of a base such as triethylamine. The reaction results in the formation of N-(1-methylbutyl)-4-nitrobenzenesulfonamide as a white solid.

properties

IUPAC Name

4-nitro-N-pentan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-3-4-9(2)12-18(16,17)11-7-5-10(6-8-11)13(14)15/h5-9,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEYXYKIBWQTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N-(pentan-2-yl)benzenesulfonamide

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